molecular formula C12H11BrN4O3 B213891 4-bromo-1-methyl-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide

4-bromo-1-methyl-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide

Katalognummer B213891
Molekulargewicht: 339.14 g/mol
InChI-Schlüssel: DRARFXBBCFCVPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-1-methyl-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research applications.

Wirkmechanismus

The mechanism of action of 4-bromo-1-methyl-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide involves the inhibition of specific enzymes and receptors, including but not limited to cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). This compound has been found to bind to these targets and inhibit their activity, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-1-methyl-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide include the inhibition of inflammation, pain, and fever. This compound has also been found to exhibit anti-tumor and anti-cancer activity, making it a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-bromo-1-methyl-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide in lab experiments include its potent inhibitory activity against specific enzymes and receptors, as well as its unique structure and properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.

Zukünftige Richtungen

There are many future directions for the study of 4-bromo-1-methyl-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide, including the development of new drugs and therapies based on its structure and properties. Further studies are also needed to determine its safety and efficacy in various clinical settings, as well as to explore its potential applications in other scientific research fields. Additionally, the synthesis and characterization of new derivatives and analogs of this compound may lead to the discovery of even more potent and effective drugs and therapies.

Synthesemethoden

The synthesis of 4-bromo-1-methyl-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-methyl-2-nitroaniline with ethyl acetoacetate, followed by the reaction of the resulting product with hydrazine hydrate and 4-bromoacetophenone. The final step involves the reaction of the resulting product with acetic anhydride and pyridine to yield the desired compound.

Wissenschaftliche Forschungsanwendungen

4-bromo-1-methyl-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug discovery and development.

Eigenschaften

Produktname

4-bromo-1-methyl-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide

Molekularformel

C12H11BrN4O3

Molekulargewicht

339.14 g/mol

IUPAC-Name

4-bromo-2-methyl-N-(4-methyl-2-nitrophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H11BrN4O3/c1-7-3-4-9(10(5-7)17(19)20)15-12(18)11-8(13)6-14-16(11)2/h3-6H,1-2H3,(H,15,18)

InChI-Schlüssel

DRARFXBBCFCVPZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=NN2C)Br)[N+](=O)[O-]

Kanonische SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=NN2C)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.